2,3-Dichloro-4-methyl-6-nitroaniline
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Overview
Description
2,3-Dichloro-4-methyl-6-nitroaniline: (CAS: 65078-77-5) is a chemical compound with the molecular formula C6H4Cl2N2O2. It has a molecular weight of 207.01 g/mol. The compound’s density is 1.624 g/cm³, and it boils at 323.5°C at 760 mmHg. The flash point is 149.4°C, and its refractive index is 1.655 .
Preparation Methods
Synthetic Routes: The synthesis of 2,3-Dichloro-4-methyl-6-nitroaniline involves several steps. Here’s a multistep approach:
Nitration: Start with benzene, and perform nitration at the meta position using nitric acid and sulfuric acid. This introduces the nitro group.
Chlorination: Next, chlorinate the compound using chlorine gas or a chlorinating agent to introduce the chloro groups.
Methylation: Finally, methylate the compound using methylating agents to add the methyl group .
Industrial Production: The industrial production methods may vary, but they typically involve scaled-up versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions:
Nitration: The nitro group in 2,3-Dichloro-4-methyl-6-nitroaniline makes it susceptible to electrophilic aromatic substitution reactions. Nitration introduces the nitro group (-NO) into the benzene ring.
Chlorination: The chloro groups (-Cl) can undergo substitution reactions, such as electrophilic aromatic chlorination.
Methylation: Methylating agents introduce the methyl group (-CH) into the compound.
Nitration: Nitric acid (HNO) and sulfuric acid (HSO).
Chlorination: Chlorine gas (Cl) or chlorinating agents.
Methylation: Methylating agents like dimethyl sulfate (MeSO) or methyl iodide (MeI).
Major Products: The major product is this compound itself.
Scientific Research Applications
2,3-Dichloro-4-methyl-6-nitroaniline finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: In studies related to aromatic compounds and their properties.
Medicine: Although not directly used as a drug, its derivatives may have pharmaceutical applications.
Industry: In the production of dyes, pigments, and other chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its aromatic nature and functional groups likely play a role in interactions with biological targets.
Comparison with Similar Compounds
2,3-Dichloro-4-methyl-6-nitroaniline is unique due to its combination of chloro, nitro, and methyl groups. Similar compounds include 2,4-Dichloro-6-nitroaniline and 2,3-Dichloro-6-methyl-4-nitroaniline .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2,3-dichloro-4-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-2-4(11(12)13)7(10)6(9)5(3)8/h2H,10H2,1H3 |
InChI Key |
PUYJRNDNCKNRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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